![molecular formula C8H6F3NO3 B2991419 乙酸,2-[[6-(三氟甲基)-3-吡啶基]氧基]- CAS No. 1005171-56-1](/img/structure/B2991419.png)

乙酸,2-[[6-(三氟甲基)-3-吡啶基]氧基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

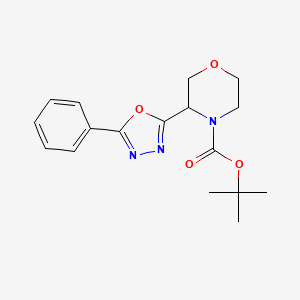

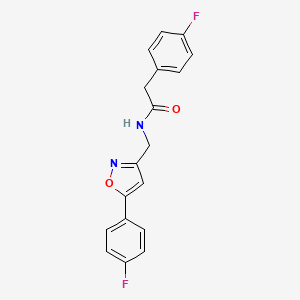

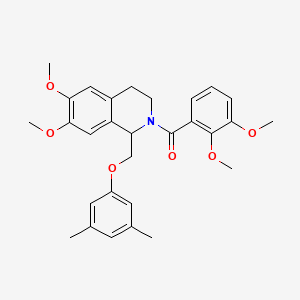

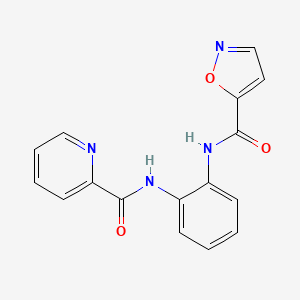

“Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-” is a complex organic compound. It contains an acetic acid moiety, which is a simple carboxylic acid with the formula CH3COOH . The compound also contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is attached to a pyridine ring, which is a basic heterocyclic aromatic ring with the formula C5H5N .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the acetic acid moiety. Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group attached to the pyridine ring, and the acetic acid moiety attached via an oxygen atom . The trifluoromethyl group is highly electronegative, which could influence the overall properties of the molecule .Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The acetic acid moiety could also participate in various reactions, given its acidic nature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its constituent groups. For instance, trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .科学研究应用

发酵饮料中醋酸菌的生理学

醋酸菌 (AAB) 在通过氧化发酵将乙醇等底物转化为乙酸的过程中,在醋和康普茶、开菲尔等发酵饮料的生产中至关重要。这一过程不仅产生了商业上重要的产品,而且还有助于 AAB 的生物技术应用,例如在维生素 C 生产中。由于 AAB 的健康益处和作为微生物食品培养物的安全性日益受到关注,预计将对其进行进一步研究,以满足新产品开发的需求和潜力 (Lynch 等,2019)。

对金属腐蚀的影响

包括乙酸在内的羧酸,对金属(如铜)的腐蚀有很大影响,尤其是在这些蒸汽普遍存在的工业环境中。这些知识有助于理解腐蚀机理,并在相关行业制定缓解策略 (Bastidas 和 La Iglesia,2007)。

多糖热解机理

对多糖热解的研究,包括乙酸作为降解产物的影响,提供了对关键化合物形成背后的化学机理的见解。这种理解对于优化生物质能源转化过程至关重要 (Ponder 和 Richards,1994)。

渗透蒸发分离技术

使用渗透蒸发(一种膜过程)分离水-乙酸混合物,为从工业废水中回收乙酸提供了一种可行、经济且环保的方法。由于能量和成本效率,该技术突出了替代分离方法在传统蒸馏中的重要性 (Aminabhavi 和 Toti,2003)。

醋酸菌耐酸机制的进展

AAB 对乙酸的抗性机制对于提高醋的生产效率非常重要。了解这种抗性的遗传和蛋白质基础可以优化工业发酵过程 (Xia、Zhu 和 Liang,2017)。

作用机制

Mode of Action

It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, and influencing their activity . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its interaction with biological targets .

Biochemical Pathways

Pyridine derivatives are involved in a wide range of biochemical processes, but without specific target information, it’s challenging to predict the exact pathways this compound might affect .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its absorption and distribution .

Result of Action

Given the lack of specific target and pathway information, it’s difficult to predict the precise effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets .

属性

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNWKSJDCNIRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)

amine](/img/structure/B2991352.png)

![N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2991353.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate](/img/structure/B2991356.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)